molecular formula C5H5BrN2S B2435352 3-Amino-5-bromopyridine-4-thiol CAS No. 98027-31-7

3-Amino-5-bromopyridine-4-thiol

Cat. No.: B2435352
CAS No.: 98027-31-7
M. Wt: 205.07
InChI Key: CFBPRRCXNFMDFQ-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridine-4-thiol is a heterocyclic compound that contains a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5-bromopyridine-4-thiol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinethiol with 3-bromo-5-nitropyridine under specific conditions . The reaction typically requires a suitable solvent and a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The process may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromopyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups at the 5-position of the pyridine ring.

Scientific Research Applications

3-Amino-5-bromopyridine-4-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-bromopyridine: Similar structure but with the bromine atom at the 6-position.

    5-Bromopyridine: Lacks the amino and thiol groups, making it less reactive in certain chemical reactions.

    3-Amino-2-bromopyridine: Another isomer with different substitution patterns affecting its reactivity and applications.

Uniqueness

3-Amino-5-bromopyridine-4-thiol is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

3-amino-5-bromo-1H-pyridine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPRRCXNFMDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)C(=CN1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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